
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride , also known by its chemical formula C10H15N • HCl , is a compound with intriguing properties. It belongs to the class of amphetamines , characterized by an α-methylphenethylamine base structure. This particular compound features an ethyl group in the alpha position, which sets it apart from other amphetamines. It has emerged as a potential recreational drug .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : The reactivity of the terminal amino and carboxy groups in 4-amino-3-phenylbutanoic acid, a related compound, has been leveraged to create tetrazole-containing derivatives. This process involves direct replacement of the amino group with a tetrazol-1-yl fragment, demonstrating the molecule's potential in producing pharmacologically active substances (Putis, Shuvalova, & Ostrovskii, 2008).
Metal Complex Synthesis : A study on the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, similar in structure to the molecule of interest, led to the creation of Schiff base ligands. These ligands were used to react with copper(II) and nickel(II) perchlorate, indicating the role of such molecules in forming complex metal compounds (Bhowmik, Drew, & Chattopadhyay, 2011).
Antimycobacterial Activities : Derivatives of β-substituted γ-aminobutyric acid, structurally related to the molecule , have shown significant antimycobacterial activities. This highlights the molecule's potential application in developing new antimicrobial agents (Moreth et al., 2014).
Corrosion Inhibition : Schiff base ligands derived from similar molecules have been explored for their role in inhibiting corrosion in mild steel. This indicates the potential utility of 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride in industrial applications as a corrosion inhibitor (Sadeghi Erami et al., 2015).
Chemical and Biological Studies
Synthesis of Bioactive Compounds : Research indicates that the synthesis of certain aminobutanoic acids, structurally related to this compound, has led to compounds with high pharmacological activity. This underscores the molecule's potential in the development of new drugs (Vasil'eva et al., 2016).
Application in Sensor Technology : A study involving the synthesis of a compound similar in structure to this compound revealed its potential as a sensor for metal ions in aqueous solutions, indicating possible applications in environmental monitoring and safety (Joshi et al., 2016).
Antibacterial and Antioxidant Properties : Metal complexes derived from Schiff bases, related to the molecule , exhibited significant antibacterial and antioxidant activities. This suggests potential applications in pharmaceuticals and health-related fields (Ejidike & Ajibade, 2015).
Propriétés
IUPAC Name |
2-amino-3-methyl-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPDJALGJGCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
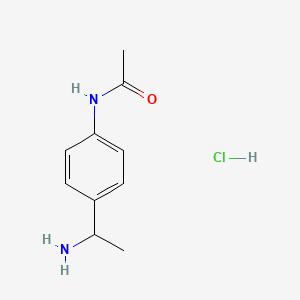
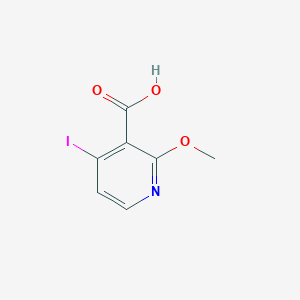
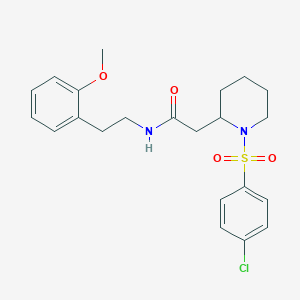

![2-Chloro-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]propanamide](/img/structure/B2905706.png)

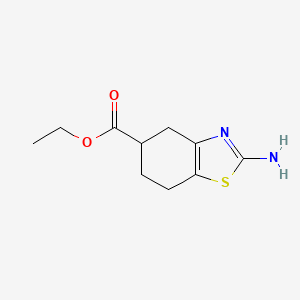
![(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2905709.png)
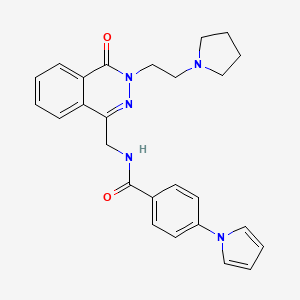
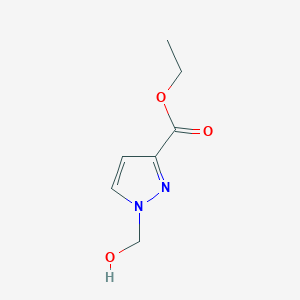
![N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2905718.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2905719.png)
![Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2905720.png)

